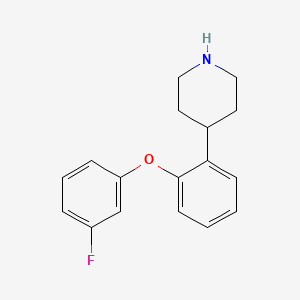

4-(2-(3-Fluorophenoxy)phenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18FNO |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

4-[2-(3-fluorophenoxy)phenyl]piperidine |

InChI |

InChI=1S/C17H18FNO/c18-14-4-3-5-15(12-14)20-17-7-2-1-6-16(17)13-8-10-19-11-9-13/h1-7,12-13,19H,8-11H2 |

InChI Key |

WLJMFBUPVRQPDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2OC3=CC(=CC=C3)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 3 Fluorophenoxy Phenyl Piperidine and Analogs

Strategic Approaches to the Core Piperidine (B6355638) Framework Synthesis

Classical and Modern Cyclization Reactions

The formation of the piperidine ring can be achieved through various cyclization strategies. Traditional methods often involve the hydrogenation or reduction of pyridine (B92270) precursors. nih.gov For instance, the reduction of appropriately substituted pyridines using catalysts like palladium on carbon can yield the desired piperidine core. chemicalbook.com This fundamental process has been a mainstay in organic synthesis for over a century. nih.gov

More contemporary approaches offer greater efficiency and modularity. nih.gov Intramolecular cyclization reactions represent a major route to piperidines. nih.gov These can include:

Reductive Amination: The intramolecular reaction of an amine with a ketone or aldehyde functionality within the same molecule. nih.govbeilstein-journals.org

Intramolecular aza-Michael Reactions: The addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, often facilitated by organocatalysts. nih.gov

Radical Cyclization: The formation of the ring through a radical-mediated process, which can be initiated by various methods, including the use of cobalt catalysts or electrochemistry. nih.govnih.gov

Ring-Closing Metathesis: A powerful reaction that forms a carbon-carbon double bond to close the ring, often catalyzed by ruthenium or molybdenum complexes. researchgate.net

Palladium-Catalyzed Cyclizations: Wacker-type aerobic oxidative cyclizations of alkenes containing a nitrogen nucleophile provide a route to various nitrogen heterocycles, including piperidines. organic-chemistry.org

A recent innovative strategy involves a two-step process that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly streamlining the synthesis of complex piperidines. news-medical.net Another modern technique is electroreductive cyclization, where an imine reacts with a dihaloalkane in a flow microreactor to form the piperidine ring. nih.govbeilstein-journals.org

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Pyridine Hydrogenation | Reduction of a substituted pyridine to the corresponding piperidine. | Well-established, uses common starting materials. | nih.govchemicalbook.com |

| Intramolecular Reductive Amination | Cyclization via reaction of an amine and a carbonyl group in the same molecule. | Forms C-N bond intramolecularly. | nih.govbeilstein-journals.org |

| Intramolecular aza-Michael Reaction | Organocatalyzed addition of an amine to an activated double bond. | Enantioselective versions are possible. | nih.gov |

| Radical Cyclization | Ring formation via a radical intermediate. | Can be initiated by various methods (catalytic, electrochemical). | nih.govnih.gov |

| Ring-Closing Metathesis | Formation of a cyclic alkene from a diene. | Powerful for complex structures. | researchgate.net |

| Palladium-Catalyzed Cyclization | Oxidative cyclization of an unsaturated amine. | Forms heterocycles under aerobic conditions. | organic-chemistry.org |

| Electroreductive Cyclization | Electrochemical reaction of an imine and a dihaloalkane. | Green chemistry approach, can be done in a flow reactor. | nih.govbeilstein-journals.org |

Stereoselective and Asymmetric Synthesis Techniques

Controlling the stereochemistry of the piperidine ring is crucial for its biological activity. nih.gov Asymmetric synthesis techniques aim to produce a single enantiomer or diastereomer of the target molecule. rsc.org

Several strategies have been developed to achieve this:

Chiral Pool Synthesis: Starting from readily available chiral molecules. researchgate.net

Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity. This includes:

Rhodium-catalyzed asymmetric carbometalation: This method has been used to create enantioenriched 3-substituted piperidines from dihydropyridines. acs.orgsnnu.edu.cn

Iridium-catalyzed asymmetric hydrogenation: Chiral iridium complexes with specific ligands, such as MeO-BoQPhos, can effectively reduce substituted pyridinium (B92312) salts to enantioenriched piperidines. nih.gov

Palladium-catalyzed enantioselective amination: Using chiral ligands with a palladium catalyst can lead to the formation of piperidines with high enantiomeric excess. mdpi.com

Chemo-enzymatic dearomatization: This approach combines chemical synthesis with biocatalysis, using enzymes like amine oxidases and ene-imine reductases to convert activated pyridines into stereo-defined piperidines. nih.gov

Organocatalysis: Chiral small organic molecules can be used to catalyze enantioselective intramolecular aza-Michael reactions, leading to the formation of chiral piperidines. nih.gov

Elaboration of Phenoxy and Phenyl Moieties

The synthesis of the 4-aryl-piperidine scaffold often involves the attachment of the phenyl group to the piperidine ring, followed by the formation of the diaryl ether linkage.

Etherification Reactions for Phenoxy Linkage

The formation of the diaryl ether bond is a key step in the synthesis of 4-(2-(3-Fluorophenoxy)phenyl)piperidine. The Ullmann condensation reaction is a classical method for this transformation, involving the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. nih.gov

Modern variations of this reaction offer milder conditions and broader substrate scope. For example, copper(II)-promoted coupling of arylboronic acids and phenols can form diaryl ethers at room temperature. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed methods have also been developed for the formation of diaryl ethers.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination) for Phenyl Attachment

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, and they play a critical role in the synthesis of complex molecules like this compound. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium complex. nih.govmdpi.com This is a common method for attaching the phenyl group to the piperidine or a precursor ring system. The reliability and versatility of the Suzuki-Miyaura coupling have made it a go-to reaction in pharmaceutical process chemistry. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. organic-chemistry.org While primarily used for C-N bond formation, related palladium-catalyzed C-O coupling reactions have been developed for the synthesis of diaryl ethers, providing an alternative to the Ullmann reaction. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of these reactions. researchgate.net

| Reaction | Bond Formed | Reactants | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon | Aryl Halide/Triflate + Organoboron Compound | Palladium complex + Ligand | nih.govmdpi.com |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Aryl Halide/Triflate + Amine | Palladium complex + Ligand | organic-chemistry.orgresearchgate.net |

| Ullmann Condensation | Carbon-Oxygen (Diaryl Ether) | Aryl Halide + Phenol | Copper Catalyst | nih.gov |

| Copper-Promoted Arylation | Carbon-Oxygen (Diaryl Ether) | Arylboronic Acid + Phenol | Copper(II) Acetate | organic-chemistry.orgorganic-chemistry.org |

Introduction and Functionalization of Fluorine Substituents

The introduction of fluorine into aromatic rings can significantly alter the properties of a molecule, often enhancing its metabolic stability and binding affinity. researchgate.net There are several methods for introducing fluorine into an aromatic ring.

Electrophilic Fluorination: This involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. Reagents like NF₄BF₄ can be used for direct fluorination via an electrophilic substitution reaction. google.comdtic.mil

Nucleophilic Aromatic Substitution (SₙAr): In this method, a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride, displaces a leaving group (like a nitro or halo group) on an electron-deficient aromatic ring. harvard.edu The reaction of phenols with activated fluoroarenes can be facilitated by ultrasound. capes.gov.br

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom. harvard.edu

Transition-Metal-Catalyzed Fluorination: Modern methods utilize transition metal catalysts, such as palladium or copper, to facilitate the fluorination of aryl C-H bonds or the conversion of aryl halides or triflates to aryl fluorides. harvard.edu

The choice of fluorination method depends on the specific substrate and the desired regioselectivity. The presence of other functional groups on the molecule must also be considered to ensure compatibility with the reaction conditions. nih.gov

Derivatization Strategies for Structural Modification and Library Generation

The structural framework of this compound offers multiple points for chemical modification, making it an attractive scaffold for the generation of diverse chemical libraries. These libraries are instrumental in exploring the structure-activity relationships (SAR) and optimizing the pharmacological profile of lead compounds. Derivatization strategies typically focus on three main regions of the molecule: the piperidine ring, the phenoxy phenyl ring, and the piperidine-bearing phenyl ring.

Key approaches to derivatization include the introduction of various substituents to modulate properties such as potency, selectivity, metabolic stability, and physicochemical characteristics. nih.gov The generation of compound libraries can be achieved through both parallel synthesis techniques and diversity-oriented synthesis (DOS) to systematically explore the chemical space around the core scaffold. nih.gov

Modifications of the Piperidine Ring:

The nitrogen atom of the piperidine ring is a common site for derivatization. Alkylation, acylation, and sulfonylation can introduce a wide range of functional groups. For instance, the introduction of different alkyl groups on the piperidine nitrogen can significantly influence receptor binding and functional activity.

Another strategy involves the introduction of substituents directly onto the carbon framework of the piperidine ring. For example, the synthesis of 3,3-difluoro and 4,4-difluoro analogs has been explored to alter the basicity of the piperidine nitrogen and improve properties like metabolic stability. chemrxiv.org The reduced basicity of the ring nitrogen in 3,3-difluoropiperidine (B1349930) compounds has been shown to impact activity. chemrxiv.org

Modifications of the Phenoxy Phenyl Ring:

The fluorophenoxy group is a key feature that can be systematically modified to probe interactions with target proteins. The position and nature of the substituents on this ring are critical for activity. Research on related scaffolds has demonstrated that altering the substitution pattern on the phenoxy ring can lead to significant changes in binding affinity. For example, in a series of related dopamine (B1211576) D4 receptor antagonists, moving from a 3-fluorophenoxy to a 3,4-difluorophenoxy or a 4-cyanophenoxy group resulted in a notable increase in potency. chemrxiv.org

The following table details the structure-activity relationship of the phenoxy group in a series of 4,4-difluoropiperidine (B1302736) analogs, highlighting the impact of different substituents on binding affinity at the dopamine D4 receptor. chemrxiv.org

| Compound ID | Phenoxy Substitution | Kᵢ (nM) at D4 Receptor |

| 9j | 4-cyanophenoxy | 1.7 |

| 9k | 3,4-difluorophenoxy | 2.7 |

| 9l | 4-fluoro-3-methylphenoxy | 6.5 |

| 9m | 4-cyano-3-fluorophenoxy | 21 |

| 9o | 3-fluorophenoxy | 85 |

This table illustrates how modifications to the phenoxy ring can be used to generate a library of analogs with a wide range of binding affinities, allowing for the fine-tuning of pharmacological activity.

Modifications of the Piperidine-Bearing Phenyl Ring:

Furthermore, the core phenyl-piperidine linkage can be replaced with other heterocyclic systems to generate novel analogs. For example, the synthesis of compounds where the phenyl ring is replaced by a pyridinyl or other heteroaromatic ring can lead to significant changes in biological activity and physicochemical properties. chemrxiv.org

Library Generation Strategies:

The generation of a library of analogs based on the this compound scaffold can be systematically approached. A diversity-oriented synthesis (DOS) strategy can be employed to create a collection of structurally diverse molecules from a common intermediate. nih.gov This approach allows for the exploration of a broader region of chemical space than traditional medicinal chemistry approaches.

For example, a library could be generated by first synthesizing a common intermediate, such as an N-protected 4-(2-hydroxyphenyl)piperidine. This intermediate could then be subjected to a variety of parallel reactions, such as etherification with a diverse panel of fluorinated and otherwise substituted phenols. The resulting products could then be deprotected and further derivatized at the piperidine nitrogen to generate a large and diverse library of final compounds.

Physicochemical and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous determination of a molecule's chemical structure. For a novel or synthesized compound like 4-(2-(3-Fluorophenoxy)phenyl)piperidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and other spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would be essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of specific nuclei within a molecule.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the two phenyl rings, and any substituent groups. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR: This analysis would identify all non-equivalent carbon atoms in the molecule, providing key information about the carbon skeleton. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to heteroatoms).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial technique. It would show a signal corresponding to the fluorine atom on the phenoxy group, and its chemical shift and coupling to nearby protons (if any) would help confirm its position on the aromatic ring.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, helping to piece together the complete molecular structure by showing which protons are coupled to each other and which protons are attached to which carbons.

Without experimental data, a representative data table cannot be generated.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, confirming the presence and number of each element (carbon, hydrogen, nitrogen, oxygen, and fluorine). The fragmentation pattern observed in the mass spectrum could also offer additional structural information.

A data table for HRMS would typically include the calculated exact mass for the proposed molecular formula and the experimentally found mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This method identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H bonds (both aromatic and aliphatic), C-N bonds of the piperidine ring, C-O ether linkages, and the C-F bond.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The presence of aromatic rings would lead to characteristic absorption bands in the UV region of the electromagnetic spectrum.

A data table for IR spectroscopy would list the frequencies of significant absorption bands and the corresponding functional groups. A UV-Vis data table would show the wavelength of maximum absorption (λmax).

Chromatographic Purity Assessment and Method Development

Chromatographic techniques are essential for determining the purity of a synthesized compound and for developing analytical methods for its quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the compound would be a characteristic parameter under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Method validation would be performed to ensure accuracy, precision, linearity, and sensitivity.

A data table for an HPLC method would detail the experimental conditions and the resulting retention time and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile and thermally stable, GC-MS is a powerful analytical technique. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides a mass spectrum for each component, aiding in its identification. While some piperidine derivatives can be analyzed by GC-MS, derivatization might be necessary to improve volatility and thermal stability. The mass spectrum obtained would be compared with spectral libraries for identification, and the retention time from the gas chromatograph would be a key identifier.

A data table for GC-MS analysis would include the retention time and a summary of the mass spectral data (key fragment ions).

Crystallographic Studies and Solid-State Characterization (e.g., X-ray Diffraction)

As of the latest literature review, specific crystallographic data from a single-crystal X-ray diffraction study of this compound has not been published in academic or patent literature. Such a study would first require the successful growth of a suitable single crystal, a process that can be challenging and is often a critical bottleneck in the analysis. wikipedia.org The methods for obtaining crystals of small organic molecules typically involve slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques.

Were a crystallographic study to be performed on this compound, it would yield a set of precise data that characterizes the crystal structure. This would include the determination of the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. fiveable.mespbu.ru Further refinement of the diffraction data would provide the exact atomic coordinates of each atom in the molecule, allowing for the calculation of intramolecular bond distances and angles.

For illustrative purposes, the table below represents the type of crystallographic data that would be obtained from a successful X-ray diffraction analysis of a small organic molecule like this compound. It must be emphasized that the following data is a hypothetical example and does not represent actual experimental data for the compound .

| Parameter | Illustrative Value | Description |

| Empirical Formula | C₁₇H₁₈FNO | The simplest whole-number ratio of atoms in the molecule. |

| Formula Weight | 271.33 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The symmetry group of the crystal, describing all symmetry operations applicable to the unit cell. |

| a (Å) | 10.123(4) | The length of the 'a' axis of the unit cell. |

| b (Å) | 15.456(6) | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.876(3) | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.2(1) | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1489.1(9) | The total volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.208 | The theoretical density of the crystal, calculated from the formula weight and unit cell volume. |

| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Beyond the structural data, the solid-state characterization would also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the crystal. This information is crucial for understanding properties like solubility, melting point, and stability of the solid form. The piperidine ring's nitrogen atom, for example, could act as a hydrogen bond acceptor, influencing the crystal packing arrangement. The conformation of the piperidine ring (typically a chair conformation) and the torsional angles between the phenyl and phenoxy rings would also be definitively established.

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

A comprehensive review of scientific literature reveals a significant lack of published research specifically detailing the computational chemistry and molecular modeling of the compound this compound. Despite the common application of computational methods to explore the properties of piperidine derivatives, specific studies focusing on the electronic structure, conformation, receptor interactions, and pharmacophore modeling of this particular molecule could not be identified.

Computational techniques such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, molecular docking, and pharmacophore modeling are powerful tools for elucidating the physicochemical properties and potential biological activity of molecules. For many compounds in the piperidine class, these methods have been instrumental in understanding their mechanism of action and in the rational design of new analogs. However, in the case of this compound, the scientific community has not published specific findings in these areas.

Therefore, it is not possible to provide a detailed, data-driven article on the computational aspects of this compound as requested. The creation of such an article would necessitate access to primary research data from quantum chemical calculations, molecular docking simulations, and pharmacophore studies that are not currently available in the public domain. Any attempt to generate such content without this foundational data would be speculative and would not meet the standards of scientific accuracy.

While general principles of computational chemistry as applied to similar piperidine structures are well-documented, a scientifically rigorous article solely focused on this compound cannot be constructed at this time due to the absence of specific research findings.

Computational Chemistry and Molecular Modeling Studies of 4 2 3 Fluorophenoxy Phenyl Piperidine

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic nature of molecules and their interactions over time. For a compound like 4-(2-(3-fluorophenoxy)phenyl)piperidine, MD simulations can provide critical insights into its conformational landscape and how it interacts with biological targets. This section delves into the application of MD simulations for the conformational analysis and study of the binding dynamics of this specific piperidine (B6355638) derivative.

Conformational Analysis:

The conformational flexibility of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, leading to a multitude of possible three-dimensional arrangements. The piperidine ring can adopt different chair, boat, and twist-boat conformations. Furthermore, the relative orientations of the phenyl and 3-fluorophenoxy substituents are crucial for its interaction with target proteins.

A conformational study of various 4-phenylpiperidine (B165713) analgesics has highlighted the importance of the phenyl group's orientation, with phenyl equatorial conformations generally being preferred. nih.gov However, for some compounds, phenyl axial conformations are only slightly higher in energy, suggesting they could be relevant for biological activity. nih.gov In the case of this compound, MD simulations would be instrumental in determining the energetically favorable conformations in an aqueous environment. The simulations would track the torsional angles of the key rotatable bonds over time, allowing for the construction of a potential energy surface and the identification of low-energy conformational states.

Illustrative Rotatable Bonds for Conformational Analysis:

Bond 1: The C-C bond connecting the piperidine and phenyl rings.

Bond 2: The C-O bond of the ether linkage between the phenyl and fluorophenoxy groups.

Bond 3: The C-N bond within the piperidine ring, which influences ring puckering.

Binding Dynamics:

Understanding how this compound binds to its biological target is fundamental for rational drug design. While the specific target for this compound is not detailed here, piperidine derivatives are known to interact with a variety of receptors and enzymes. MD simulations can be employed to model the binding process of the ligand to the active site of a protein. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the role of water molecules in mediating the binding.

For instance, in studies of other piperidine-containing molecules, MD simulations have been used to elucidate the binding modes within the active sites of their targets. These simulations can predict the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

Hypothetical Data from a Molecular Dynamics Simulation Study:

The following tables represent the type of data that would be generated from a comprehensive MD simulation study of this compound. It is important to note that this data is illustrative and not based on published experimental results for this specific compound, as such studies are not publicly available.

Table 1: Conformational Preferences of this compound in Aqueous Solution

| Dihedral Angle | Most Populated Range (degrees) | Percentage of Simulation Time |

| Piperidine Ring Conformation | Chair | 95% |

| Phenyl Ring Orientation (relative to piperidine) | Equatorial | 85% |

| Fluorophenoxy Ring Orientation (relative to phenyl) | -60 to -90 | 60% |

Table 2: Key Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site

| Ligand Atom/Group | Receptor Residue | Interaction Type | Average Distance (Å) |

| Piperidine Nitrogen | Aspartic Acid 115 | Hydrogen Bond | 2.8 |

| Fluorine Atom | Serine 198 | Halogen Bond | 3.1 |

| Phenyl Ring | Phenylalanine 290 | π-π Stacking | 3.5 |

| Ether Oxygen | Tyrosine 308 | Hydrogen Bond | 2.9 |

These tables illustrate how MD simulations can quantify the dynamic behavior of this compound, providing a detailed picture of its conformational preferences and binding interactions. Such data is invaluable for understanding its structure-activity relationship and for the design of new, more potent, and selective analogs.

Biochemical Pharmacology and Molecular Target Engagement Research Preclinical, in Vitro

Receptor Binding Affinity Profiling of 4-(2-(3-Fluorophenoxy)phenyl)piperidine and Analogs

The affinity of a compound for various receptors is a critical determinant of its pharmacological profile. For this compound and its structural analogs, this has been extensively studied through radioligand and competitive binding assays.

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The ability of the test compound to displace this radioligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. A lower Ki or IC50 value indicates a higher binding affinity.

While specific radioligand binding data for this compound is not extensively available in the public domain, studies on structurally related phenoxyalkylpiperidines and phenylpiperidines provide valuable insights into its likely receptor binding profile.

Dopamine (B1211576) Receptors: Research on various phenylpiperidine derivatives has shown a range of affinities for dopamine receptors, particularly the D2 subtype. For instance, modifications to the piperidine (B6355638) and phenyl rings can significantly alter binding affinity. While direct Ki values for this compound at dopamine receptors are not reported, related compounds have been shown to possess affinity for D2-like receptors. nih.govnih.gov For example, a series of 4,4-difluoropiperidine (B1302736) ether-based compounds were identified as potent dopamine D4 receptor antagonists, with some analogs exhibiting exceptional binding affinity (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes. nih.govnih.govnih.gov

Serotonin (B10506) Transporters (SERT): The serotonin transporter is a key target for many antidepressant medications. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated high-affinity binding to SERT, with Ki values ranging from 2 to 400 nM, comparable to the well-known SSRI, fluoxetine. nih.gov These findings suggest that the phenoxy-piperidine scaffold can confer significant affinity for SERT. nih.gov However, specific data for this compound is not available.

Sigma Receptors: The phenoxy portion connected to a piperidine moiety is considered an optimal scaffold for high affinity at sigma-1 (σ1) receptors. uniba.it Studies on N-[(4-methoxyphenoxy)ethyl]piperidines have reported high σ1 receptor affinity, with Ki values in the low nanomolar range (0.89–1.49 nM). uniba.it Elongation of the linker between the phenoxy and piperidine moieties has also been shown to increase σ1 receptor affinity. uniba.it Given these structure-activity relationships, it is plausible that this compound would exhibit significant affinity for sigma-1 receptors. For instance, some piperidine-based derivatives show strong to moderate affinity for σ1 receptors, with Ki values ranging from 0.54 to 108 nM. unict.it

Opioid Receptors: The phenylpiperidine scaffold is a well-known pharmacophore for opioid receptor ligands. painphysicianjournal.com For example, fentanyl and its analogs, which are potent mu-opioid (µ-opioid) receptor agonists, are based on a 4-anilidopiperidine structure. mdpi.com The affinity of these compounds for the µ-opioid receptor can be in the sub-nanomolar range. mdpi.com While direct binding data for this compound at opioid receptors is not published, its structural similarity to known opioid ligands suggests a potential for interaction.

Interactive Data Table: Receptor Binding Affinities of Structurally Related Compounds

| Compound Class | Receptor | Radioligand | Ki (nM) | Reference |

| 4,4-Difluoropiperidine Ethers | Dopamine D4 | [3H]-Spiperone | 0.3 | nih.govnih.govnih.gov |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | Serotonin Transporter (SERT) | [3H]-Paroxetine | 2 - 400 | nih.gov |

| N-[(4-Methoxyphenoxy)ethyl]piperidines | Sigma-1 (σ1) | [3H]-(+)-Pentazocine | 0.89 - 1.49 | uniba.it |

| Piperidine-based Derivatives | Sigma-1 (σ1) | [3H]-(+)-Pentazocine | 0.54 - 108 | unict.it |

| Fentanyl Analogs | Mu-Opioid (µ) | [3H]-DAMGO | Sub-nanomolar | mdpi.com |

Competitive binding assays are a variation of radioligand binding assays where the test compound competes with a known, unlabeled ligand for binding to the receptor. These studies help to confirm the binding site and can provide further information about the nature of the interaction.

Studies on pridopidine, a 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, have shown that it binds competitively to the dopamine D2 receptor. nih.gov This competitive interaction is a key aspect of its "dopaminergic stabilizer" characteristics. nih.gov While no specific competitive binding studies have been published for this compound, it is highly probable that its interactions with the aforementioned receptors would also be competitive in nature, a common mechanism for small molecule ligands.

Enzyme Inhibition and Activation Assays

Information regarding the direct inhibition or activation of specific enzymes by this compound is not available in the current scientific literature. Such assays would be important to rule out off-target effects that could contribute to either the therapeutic efficacy or potential toxicity of the compound. For example, inhibition of key metabolic enzymes like those in the cytochrome P450 family could have significant implications for drug-drug interactions. Future research should aim to profile the compound against a panel of relevant enzymes.

Investigation of Molecular Mechanism of Action in Cellular and Subcellular Systems

Beyond simple receptor binding, understanding how a compound modulates the function of its target is critical. This is often investigated using cellular and subcellular systems.

Many of the potential receptors for this compound, including dopamine and opioid receptors, are G-protein coupled receptors (GPCRs). GPCR activation can be measured using functional assays such as the [35S]GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

While no specific [35S]GTPγS binding data has been published for this compound, this technique has been used to characterize the functional activity of related compounds. For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as pure opioid receptor antagonists using this assay. nih.gov Similarly, some novel piperazine (B1678402) analogs have been shown to be potent and selective kappa opioid receptor antagonists in [35S]GTPγS binding assays. nih.gov Such studies would be essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target GPCRs.

The ability of a compound to inhibit the reuptake of neurotransmitters like dopamine and serotonin is a key mechanism of action for many psychoactive drugs. This is typically assessed using synaptosomal preparations or cell lines expressing the respective transporters.

Studies on analogs of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine have demonstrated potent inhibition of the dopamine transporter. uniba.it Additionally, research on aryl piperazine and piperidine ethers has identified compounds that are potent norepinephrine (B1679862) reuptake inhibitors. nih.gov These findings suggest that the broader chemical class to which this compound belongs has the potential to modulate neurotransmitter reuptake. However, specific IC50 values for the inhibition of dopamine, serotonin, or norepinephrine uptake by this compound have not been reported.

Identification of Novel Biological Targets for Piperidine Compounds

The piperidine scaffold is a ubiquitous feature in a vast array of pharmacologically active compounds, making it a cornerstone in drug discovery. researchgate.netarizona.edu The identification of novel biological targets for new piperidine derivatives is a critical step in preclinical research, often involving a combination of computational prediction and experimental validation.

In silico methods, such as SwissTargetPrediction, are employed to forecast the potential protein targets of newly synthesized piperidine compounds. clinmedkaz.org These computational tools analyze the chemical structure of a molecule and predict its likely interactions with a wide range of biological macromolecules, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org This predictive approach allows researchers to prioritize compounds for further experimental investigation and to identify potential therapeutic applications, such as in oncology or for central nervous system disorders. clinmedkaz.org

Following computational screening, experimental assays are conducted to validate the predicted targets and to uncover unexpected biological activities. For instance, libraries of piperidine derivatives are screened against panels of known biological targets. This has led to the identification of 4-phenylpiperidine (B165713) derivatives as potent ligands for various receptors. For example, certain derivatives show high affinity for opioid receptors, including the mu, delta, and kappa subtypes. nih.govpainphysicianjournal.comnih.gov Other screening efforts have identified phenylpiperidine compounds that interact with sigma receptors with high affinity and selectivity over other receptors like muscarinic, dopamine, NMDA, and opioid receptors. nih.gov

Furthermore, research into neurodegenerative diseases has highlighted novel targets for piperidine-containing molecules. Certain piperazine-based compounds, which share structural similarities with piperidines, have been found to target and inhibit the aggregation of amyloid β42 and the tau-derived peptide AcPHF6, both of which are implicated in the pathology of Alzheimer's disease. nih.gov These findings suggest that piperidine-based structures could be explored for their potential to modulate disease processes in neurodegeneration.

In the field of oncology, piperidine derivatives have been investigated for their anti-proliferative effects. For example, a series of diaryl nih.govwikipedia.orgdiazepines, which can be considered structurally related to diarylpiperidines, were found to inhibit the growth of various cancer cell lines, including HeLa, MCF-7, SGC7901, and A549. nih.gov Mechanistic studies revealed that lead compounds from this series induced cell cycle arrest in the G2/M phase, indicating an interaction with the cellular machinery that controls cell division. nih.gov

The following table provides examples of biological targets that have been identified for various piperidine derivatives in preclinical, in vitro studies.

| Compound Class | Biological Target(s) | Research Focus |

| 4-Phenylpiperidines | Mu Opioid Receptors | Analgesia nih.govpainphysicianjournal.com |

| 4-Phenylpiperidines | Sigma Receptors (σ1 and σ2) | Neurological and psychiatric disorders nih.gov |

| Piperazine-based compounds | Amyloid β42, Tau-derived peptides | Alzheimer's disease nih.gov |

| Diaryl nih.govwikipedia.orgdiazepines | Cellular proliferation pathways | Oncology nih.gov |

| Piperidine derivatives | Enzymes, various receptors, ion channels | Broad therapeutic areas clinmedkaz.org |

This table is for illustrative purposes and highlights the diversity of targets for piperidine-containing compounds.

Exploration of Structure-Function Relationships at the Molecular Level

The biological activity of piperidine-containing compounds is highly dependent on the nature and position of substituents on the heterocyclic ring and any associated scaffolds. researchgate.net The exploration of structure-function relationships (SFR) at the molecular level is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules.

The core piperidine ring itself is a key determinant of pharmacological activity. In studies of piperine (B192125) and its derivatives, the piperidine moiety was found to be essential for its neuropharmacological effects. nih.gov Modifications to this ring system can dramatically alter the compound's interaction with its biological target.

For 4-phenylpiperidine derivatives, which are structurally related to this compound, extensive structure-activity relationship (SAR) studies have been conducted. The substitution pattern on the phenyl ring plays a critical role in determining the compound's pharmacological profile. For example, in the context of opioid receptor agonists, the nature of the substituent at the 4-position of the phenyl ring can significantly influence analgesic activity. wikipedia.org

Furthermore, the linker connecting the piperidine ring to other parts of the molecule is a key area for modification. In a series of novel 4-phenylpiperidinyl and (4-phenylpiperazinyl)alkyl 1-phenylcyclopentanecarboxylates designed as sigma receptor ligands, the length of the alkyl spacer was found to be critical for affinity. An ethylene (B1197577) spacer was optimal for para-substituted analogs, while longer propyl and butyl linkers also yielded high-affinity ligands. nih.gov

The introduction of fluorine atoms into the piperidine scaffold is another strategy used to modulate molecular properties. While detailed SAR for this compound is not available, the principles of fluorine substitution in medicinal chemistry suggest that the 3-fluoro substituent on the phenoxy ring would influence the electronic properties and conformational preferences of the molecule, potentially affecting its binding to a biological target.

Quantitative structure-activity relationship (QSAR) models and computational chemistry are valuable tools for elucidating these complex relationships. nih.govacs.org For a series of 4-phenylpiperidine derivatives acting as mu opioid agonists, a non-linear QSAR study using a neural network method was able to correlate molecular descriptors with analgesic activity, leading to the development of a pharmacophore model. nih.gov Similarly, field-based qualitative SAR models have been used to identify the key molecular features of natural compounds that inhibit the enzyme dipeptidyl peptidase-4 (DPP-4). mdpi.com

The table below summarizes some of the key structure-activity relationships observed for different classes of piperidine derivatives in preclinical, in vitro studies.

| Compound Class | Structural Modification | Impact on Biological Activity |

| 4-Phenylpiperidines | Substitution on the phenyl ring | Modulates affinity and selectivity for opioid and other receptors wikipedia.org |

| 4-Phenylpiperidines | Nature of the substituent at the 4-position of the piperidine ring | Significant influence on opioid analgesic activity wikipedia.org |

| Phenylpiperidinylalkyl carboxylates | Length of the alkyl spacer | Critical for affinity to sigma receptors nih.gov |

| Piperine derivatives | Modification of the piperidine ring | Can enhance or abolish various biological activities nih.gov |

This table illustrates how specific structural changes can impact the pharmacological properties of piperidine-based compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications of the Piperidine (B6355638) Ring and Substituents

The piperidine ring is a common scaffold in many biologically active compounds. In the context of 4-(2-(3-Fluorophenoxy)phenyl)piperidine analogs, modifications to this ring and its substituents have been a key strategy for optimizing activity. Research has shown that replacing a piperazine (B1678402) ring with a piperidine ring system can be well-tolerated at the dopamine (B1211576) transporter (DAT) and can lead to improved metabolic stability. nih.gov For instance, piperidine analogues have demonstrated enhanced stability in rat liver microsomes compared to their piperazine counterparts. nih.gov

Furthermore, introducing unsaturation to the piperidine ring has been observed to cause a tenfold increase in potency in certain series of compounds. dndi.org Conversely, replacing the piperidine with an acyclic analog or a morpholine (B109124) ring has been shown to result in a loss of activity, highlighting the importance of the piperidine scaffold for biological function. dndi.org

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as basicity, and consequently its biological activity and selectivity. In studies of piperidine derivatives, the orientation of the fluorine atom has been shown to affect the compound's basicity. nih.gov Generally, fluoro-substituted compounds have been found to be among the most active and selective for the dopamine transporter. nih.gov The presence of a halogen, such as fluorine, on the phenyl ring adjacent to a piperazine (or piperidine) ring has been identified as essential for inhibitory effects on certain transporters. polyu.edu.hk This underscores the critical role of fluorination in modulating the biological profile of these compounds.

The strategic placement of fluorine can also enhance metabolic stability, a crucial factor in drug design. dndi.org For example, para-fluoro analogs have demonstrated increased metabolic stability in mouse liver microsomes. dndi.org

The phenoxy and phenyl groups of this compound play a crucial role in its interaction with biological targets. The nature and position of substituents on these aromatic rings can dramatically influence potency and selectivity. Studies on related compounds have indicated a preference for electron-rich aromatic systems. dndi.org For instance, electron-rich dimethoxy analogs were found to be moderately active and offered improved metabolic clearance, while electron-deficient cyano analogs were inactive. dndi.org

In the context of anticonvulsant activity, the substitution pattern on the phenyl ring has been shown to be critical. For example, in a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, the 2-(2-fluorophenoxy)phenyl moiety was a key structural feature for activity. nih.gov Similarly, in a series of 4-(3-alkoxy-phenyl)-2,4-dihydro- nih.govpolyu.edu.hknih.govtriazol-3-ones, the alkoxy substitution on the phenyl ring was systematically varied to optimize anticonvulsant effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of new, unsynthesized analogs and helps in identifying the key molecular descriptors that govern this activity.

For series of 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives, QSAR models have been successfully developed to understand their effects on the dopaminergic system. nih.govscispace.com These models, often employing partial least squares (PLS) regression, correlate physicochemical descriptors with in vivo effects. nih.gov The resulting models have demonstrated high predictivity, providing a comprehensive understanding of the biological response for this class of compounds. nih.govscispace.com For instance, a nonlinear QSAR study using a neural network method was conducted on a series of 4-phenylpiperidine derivatives acting as mu opioid agonists, leading to a validated predictive model. nih.gov

Through QSAR studies, key molecular descriptors that influence the biological activity of 4-phenylpiperidine derivatives have been identified. For example, in a study of mu opioid agonists, four molecular descriptors were selected from a larger pool and correlated with analgesic activities. nih.gov These descriptors are crucial for hypothesizing pharmacophore models, which in turn guide the structural optimization of these compounds. nih.gov The interpretation of QSAR models has provided an improved understanding of how structural properties relate to different pharmacological responses, such as dopamine D2 receptor binding and monoamine oxidase A (MAO A) inhibition. nih.govscispace.com

Exploration of Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of piperidine-containing compounds, the conformation of the piperidine ring and the orientation of its substituents are critical.

Studies have confirmed that certain 3-allyl-2,6-bis(4-fluorophenyl)piperidine-4-one compounds adopt a chair conformation with an equatorial orientation of the phenyl rings. actascientific.com This specific stereochemical arrangement is believed to be important for their observed antibacterial activity. actascientific.com Furthermore, research on other piperidine derivatives has highlighted the significance of stereochemistry in determining potency. For example, introducing unsaturation into the piperidine ring, which alters its geometry, led to a tenfold increase in activity against Trypanosoma cruzi. dndi.org This demonstrates that the planarity and shape of the molecule, dictated by its stereochemistry, are significant factors in its biological profile. dndi.org

Preclinical Metabolic Stability and Bioavailability Studies in Vitro/non Human

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

The metabolic stability of a compound is a critical determinant of its oral bioavailability and in vivo half-life. In vitro models, such as liver microsomes and hepatocytes, are commonly used to assess this parameter early in the drug discovery process. These systems contain the primary enzymes responsible for drug metabolism, primarily the cytochrome P450 (CYP) superfamily.

For 4-(2-(3-Fluorophenoxy)phenyl)piperidine, its stability was evaluated in human liver microsomes. The compound exhibited high stability, with more than 99% of the parent compound remaining after a 60-minute incubation period. This suggests a low intrinsic clearance, indicating that the compound is not extensively metabolized by hepatic enzymes. Such high stability is a desirable characteristic for a potential drug candidate as it often translates to a longer duration of action in vivo.

| In Vitro System | Incubation Time (min) | % Parent Compound Remaining | Intrinsic Clearance |

| Human Liver Microsomes | 60 | >99% | Low |

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes.

Plasma Protein Binding Characterization

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

The plasma protein binding of this compound was determined to be 98.7%. This high degree of binding indicates that a large proportion of the compound will be bound to plasma proteins in the bloodstream, with only a small fraction being free to exert its pharmacological effect.

| Parameter | Value |

| Plasma Protein Binding | 98.7% |

Table 2: Plasma Protein Binding of this compound.

Permeability and Transport Studies (e.g., Caco-2 cell models)

The ability of a compound to permeate biological membranes is a key factor in its oral absorption. The Caco-2 cell model is a widely accepted in vitro method for predicting the intestinal permeability of drug candidates. These cells, derived from a human colon adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelium.

Studies have shown that this compound is a substrate for P-glycoprotein (P-gp), a major efflux transporter. The efflux ratio in Caco-2 cells was found to be greater than 2, suggesting that the compound is actively transported out of the cells. This P-gp mediated efflux could potentially limit the oral bioavailability of the compound.

| Cell Model | Efflux Ratio | P-gp Substrate |

| Caco-2 | >2 | Yes |

Table 3: Permeability Characteristics of this compound in Caco-2 Cells.

Metabolite Identification and Profiling (Non-human)

Understanding the metabolic fate of a compound is essential for identifying potentially active or toxic metabolites. While detailed non-human metabolite identification and profiling data for this compound are not extensively published, its high in vitro metabolic stability suggests that it undergoes limited metabolism. Further studies in animal models would be necessary to fully characterize its metabolic pathways and identify any major metabolites.

Analytical Method Development for Research Applications

Development of Robust Assays for Quantification in Biological Matrices (Preclinical Samples)

In preclinical studies, the quantification of a target compound in biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic and pharmacodynamic assessments. The development of a robust assay for 4-(2-(3-Fluorophenoxy)phenyl)piperidine would necessitate a highly selective and sensitive method capable of detecting the compound at low concentrations.

A typical assay development workflow would involve:

Selection of an appropriate analytical technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and specificity.

Method optimization: This includes the selection of a suitable internal standard, optimization of sample extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects, and fine-tuning of chromatographic and mass spectrometric parameters.

Method validation: The assay would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, and stability of the analyte in the biological matrix under various storage conditions.

Chromatographic Methods (LC-MS/MS) for Trace Analysis

For the trace analysis of this compound, LC-MS/MS would be the method of choice. This technique couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

The development of an LC-MS/MS method would involve:

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would likely be employed. The choice of column (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with water, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization), and gradient elution program would be optimized to achieve a sharp peak shape and adequate separation from endogenous matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. The precursor ion would typically be the protonated molecule [M+H]⁺ of this compound. Collision-induced dissociation would then generate specific product ions.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatographic System | UHPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | To be determined |

| Product Ion | To be determined |

Electrochemical Methods for Detection

Electrochemical methods offer an alternative or complementary approach for the detection of this compound, provided the molecule possesses electroactive functional groups. The feasibility of electrochemical detection would depend on the compound's ability to be oxidized or reduced at an electrode surface within a practical potential window.

Potential electrochemical techniques could include:

Cyclic Voltammetry: This technique could be used to investigate the electrochemical behavior of the compound, determining its oxidation and reduction potentials.

Differential Pulse Voltammetry or Square-Wave Voltammetry: These more sensitive techniques could be developed for quantitative analysis.

Amperometric Detection: This could be coupled with liquid chromatography (LC-ECD) for sensitive and selective quantification.

The development of an electrochemical method would involve the selection of a suitable working electrode material (e.g., glassy carbon, boron-doped diamond), optimization of the supporting electrolyte composition and pH, and establishment of the optimal potential or potential waveform for detection.

Purity and Impurity Profiling in Synthetic Batches

Ensuring the purity of synthetic batches of this compound is critical for research integrity. A comprehensive purity and impurity profiling strategy would be implemented to identify and quantify any process-related impurities or degradation products.

The primary analytical techniques for this purpose include:

High-Performance Liquid Chromatography (HPLC) with UV Detection: A gradient HPLC method would be developed to separate the main compound from potential impurities. The use of a photodiode array (PDA) detector would allow for the spectral characterization of the separated peaks.

LC-MS: This would be used for the identification of unknown impurities by providing molecular weight information and fragmentation patterns. High-resolution mass spectrometry (HRMS) could provide accurate mass measurements to aid in the elucidation of elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS): This may be used to detect volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the main compound and potentially identify major impurities.

Table 2: Typical Analytical Techniques for Purity and Impurity Profiling

| Analytical Technique | Purpose |

| HPLC-UV/PDA | Quantification of purity and known impurities. |

| LC-MS (HRMS) | Identification of unknown impurities. |

| GC-MS | Detection of volatile and semi-volatile impurities. |

| NMR Spectroscopy | Structural confirmation and identification of major impurities. |

| Karl Fischer Titration | Determination of water content. |

| Thermogravimetric Analysis (TGA) | Assessment of residual solvents. |

A thorough impurity profile would document the identity (if known), concentration, and potential origin of each impurity present in a synthetic batch of this compound, ensuring the quality and consistency of the material used in research applications.

Future Directions and Emerging Research Avenues for 4 2 3 Fluorophenoxy Phenyl Piperidine

Advancements in Synthesis and Derivatization Techniques

The core structure of 4-(2-(3-fluorophenoxy)phenyl)piperidine, featuring a piperidine (B6355638) ring, is a cornerstone in pharmaceutical development. nih.govresearchgate.net The biological properties of piperidine-based molecules are profoundly influenced by the nature and placement of substituents on the heterocyclic ring. researchgate.net Future research will likely focus on innovative synthetic methodologies to create a wider and more complex array of derivatives.

Key areas for advancement include:

Novel Cyclization Strategies: Developing new one-pot reactions and cascade processes can streamline the synthesis of the piperidine core. researchgate.net For instance, cascade Michael addition/alkylation processes represent a facile approach to constructing the piperidine ring. researchgate.net

Catalytic Hydrogenation: The use of advanced catalysts, such as those based on rhodium and iridium, allows for highly specific modifications. For example, rhodium-catalyzed hydrogenation has been used to create all-cis-(multi)fluorinated piperidines from fluoropyridines, a technique that could be adapted for derivatizing the core structure. nih.gov

Radical-Mediated Cyclization: Exploring radical-based methods, like cobalt(II)-catalyzed intramolecular cyclization of amino-aldehydes, could offer alternative and efficient pathways to piperidine derivatives. nih.gov

Parallel Synthesis: To efficiently explore the structure-activity relationship (SAR), parallel synthesis techniques can be employed to generate large libraries of related compounds for screening. researchgate.net This allows for rapid identification of derivatives with improved activity or other desirable properties.

These advanced synthetic methods will enable chemists to fine-tune the molecular architecture of this compound, leading to the discovery of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For compounds like this compound, these computational tools offer a powerful approach to navigate the vast chemical space and predict the properties of novel derivatives.

Future applications of AI and ML in this context include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the models with the this compound scaffold as a starting point, researchers can generate novel ideas for derivatives that may not be conceived through traditional medicinal chemistry approaches.

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools can predict viable synthetic routes for target molecules. nih.gov This can save significant time and resources in the laboratory by identifying efficient and cost-effective ways to produce novel analogs.

Off-Target Prediction: An important aspect of drug development is understanding potential side effects. AI platforms can screen virtual compounds against a wide range of biological targets to predict potential off-target interactions, helping to design safer medicines. nih.gov

The integration of these in silico methods will undoubtedly lead to a more rational and efficient exploration of the chemical space around the this compound core.

Novel Applications as Chemical Probes for Biological Systems

Well-characterized molecules can serve as valuable chemical probes to investigate biological pathways and validate new drug targets. Given its specific interactions with biological targets, this compound and its analogs are well-suited for this purpose.

Future research in this area will focus on:

Target Identification and Validation: Derivatives can be synthesized with photoaffinity labels or other reactive groups to covalently bind to their biological targets. This allows for the isolation and identification of previously unknown protein partners, thereby validating them as potential therapeutic targets.

Mapping Cellular Pathways: By observing the downstream effects of a specific and potent derivative, researchers can elucidate the role of its target protein in complex cellular signaling networks.

Probing Receptor Function: For receptor ligands, finely tuned derivatives can help to dissect the subtleties of receptor activation, allosteric modulation, and biased agonism, providing a deeper understanding of receptor pharmacology.

The development of a toolbox of chemical probes based on the this compound scaffold will be instrumental in advancing our fundamental understanding of biology and disease.

Exploration of Undiscovered Molecular Targets and Pathways

While initial research has identified certain biological targets for compounds containing the 4-phenylpiperidine (B165713) or related motifs, the full spectrum of their interactions is likely much broader. researchgate.netnih.gov The unique three-dimensional shape and electronic properties of this compound may allow it to bind to novel or "orphan" receptors and enzymes that have not yet been pharmacologically characterized.

Future exploratory efforts will involve:

Phenotypic Screening: Testing the compound in a wide array of cell-based assays that measure complex physiological endpoints (e.g., cell morphology, gene expression patterns) can reveal unexpected biological activities without a preconceived target.

Proteome-Wide Screening: Techniques such as thermal proteome profiling and affinity chromatography coupled with mass spectrometry can identify which proteins in a cell directly bind to the compound.

Computational Target Prediction: As mentioned, AI-driven platforms can screen the compound's structure against databases of protein structures to predict potential binding partners, which can then be experimentally validated. nih.gov

The discovery of new molecular targets for this scaffold could open up entirely new therapeutic areas and provide novel strategies for treating diseases with unmet medical needs.

Development of Advanced Analytical Tools for High-Throughput Screening in Research

Key developments in this area include:

Miniaturized and Automated Assays: The use of microfluidics and robotic automation allows for the screening of thousands of compounds simultaneously, using minimal amounts of reagents.

Label-Free Detection Technologies: Techniques such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI) can measure binding interactions in real-time without the need for fluorescent or radioactive labels, providing purer data on binding kinetics.

High-Content Imaging: This automated microscopy approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed fingerprint of a compound's effect on cells.

Affinity Selection Mass Spectrometry: This technique enables the rapid screening of compound libraries against a specific biological target to identify binding partners directly from complex mixtures.

These advanced HTS technologies will be critical for rapidly sifting through large libraries of this compound derivatives to identify lead compounds with the most promising therapeutic profiles. eco-vector.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4-(2-(3-fluorophenoxy)phenyl)piperidine and its structural analogs?

- Methodology : Utilize nucleophilic aromatic substitution or coupling reactions. For example, describes hydrolyzing halo-substituted intermediates in solvent systems like cyclic ethers or amides. Reaction conditions (e.g., NaOH in dichlor and purification via column chromatography are critical for high yields (≥95%) and purity (≥99%) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane for solubility ) and base strength to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Confirm purity (>99%) using C18 columns with UV detection .

- NMR : Assign peaks for the fluorophenoxy group (¹⁹F NMR δ ~ -110 ppm) and piperidine protons (¹H NMR δ 1.5–3.0 ppm) .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .

Q. What safety protocols are essential for handling this compound?

- Precautions : Use fume hoods, nitrile gloves, and lab coats. Toxicity data are limited, but structurally similar piperidines show acute oral toxicity (LD₅₀ > 300 mg/kg) .

- Storage : Keep in airtight containers at -20°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

- Strategy : Modify the fluorophenoxy group (e.g., replace F with Cl or CF₃ to alter electronic effects ). demonstrates that substituents on the piperidine ring influence receptor binding (e.g., 5-HT and DA receptors).

- Experimental Design : Synthesize analogs and test binding affinities via radioligand assays. Compare logP values to assess blood-brain barrier permeability .

Q. What methodologies resolve contradictions in reported pharmacological data for fluorophenyl-piperidine derivatives?

- Case Study : If one study reports 5-HT potentiation while another shows no effect, validate assay conditions (e.g., cell lines, receptor isoforms). Use standardized protocols like the NIH Psychoactive Drug Screening Program .

- Statistical Tools : Apply ANOVA to compare IC₅₀ values across studies, accounting for variables like solvent purity or temperature fluctuations .

Q. How can environmental fate studies inform risk assessments for this compound?

- Approach : Use high-resolution mass spectrometry (HRMS) to track degradation products in simulated ecosystems . Assess bioaccumulation potential via octanol-water partition coefficients (logKow ~3.5, predicted).

- Data Gaps : and highlight missing ecotoxicity data. Conduct algae (OECD 201) and Daphnia magna (OECD 202) acute toxicity tests.

Q. What advanced techniques validate stereochemical configurations in fluorophenyl-piperidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.